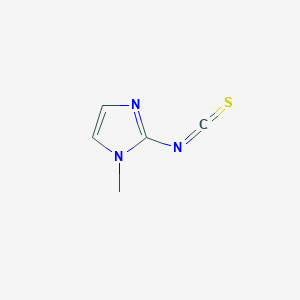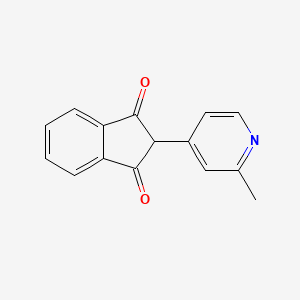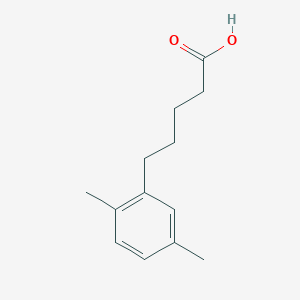
5-(2,5-dimethylphenyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethylphenyl)pentanoic acid: is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethylphenyl)pentanoic acid typically involves the alkylation of a suitable phenyl derivative followed by carboxylation. One common method is the Friedel-Crafts alkylation of 2,5-dimethylbenzene with a pentanoic acid derivative under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(2,5-dimethylphenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carboxylic acid derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological pathways.
Medicine: While specific medical applications of this compound are not well-documented, carboxylic acids, in general, are known for their potential therapeutic properties. This compound could be investigated for its potential use in drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its structural features make it suitable for various industrial applications, including as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethylphenyl)pentanoic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylbenzoic acid: Similar aromatic structure but with a shorter carboxylic acid chain.
Pentanoic acid: Lacks the aromatic substitution, making it less complex.
2,5-Dimethylphenylacetic acid: Similar aromatic substitution but with a different aliphatic chain length.
Uniqueness: 5-(2,5-dimethylphenyl)pentanoic acid is unique due to its specific combination of a pentanoic acid backbone and a 2,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-(2,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-11(2)12(9-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LEHJMQZFHCYCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


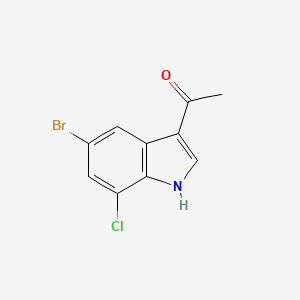



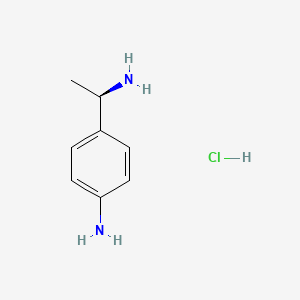
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
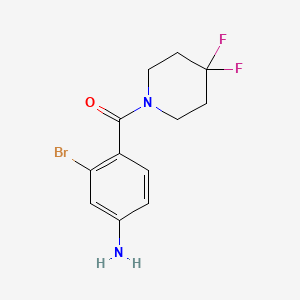
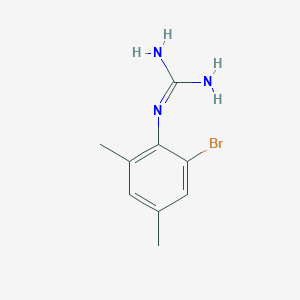
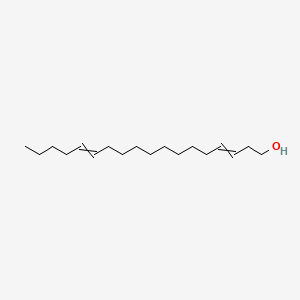
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
